
3,7-Dimethylidene-1,5-dithiocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylidene-1,5-dithiocane is an organosulfur compound with the molecular formula C8H12S2 It is a cyclic compound containing two sulfur atoms and two double bonds, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dimethylidene-1,5-dithiocane can be synthesized through the reaction of 1,3-propanedithiol with appropriate carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the desired dithiocane structure . The reaction conditions often include the use of solvents such as petroleum ether and catalysts like yttrium triflate or tungstophosphoric acid to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethylidene-1,5-dithiocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,7-Dimethylidene-1,5-dithiocane has several applications in scientific research:
Biology: The compound’s reactivity with biological molecules makes it a useful tool in studying enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3,7-Dimethylidene-1,5-dithiocane exerts its effects involves its ability to form strong bonds with various molecular targets. The sulfur atoms in the compound can interact with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dithiacyclooctane: Another cyclic organosulfur compound with similar reactivity but different structural properties.
1,3-Dithiolane: A smaller ring structure with two sulfur atoms, used in similar synthetic applications.
Uniqueness
3,7-Dimethylidene-1,5-dithiocane is unique due to its specific ring size and the presence of double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and research applications.
Propriétés
Numéro CAS |
52342-53-7 |
|---|---|
Formule moléculaire |
C8H12S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
3,7-dimethylidene-1,5-dithiocane |
InChI |
InChI=1S/C8H12S2/c1-7-3-9-5-8(2)6-10-4-7/h1-6H2 |
Clé InChI |
LBHXTCFPXWDOLO-UHFFFAOYSA-N |
SMILES canonique |
C=C1CSCC(=C)CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
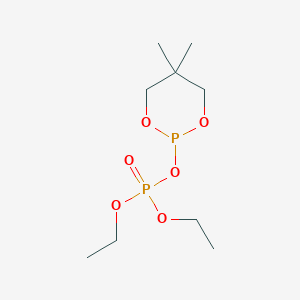
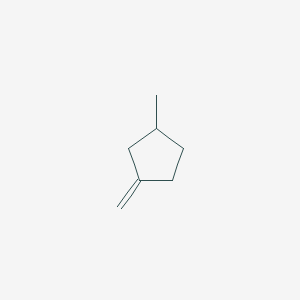
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

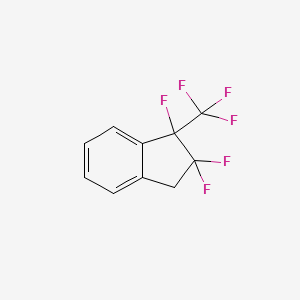
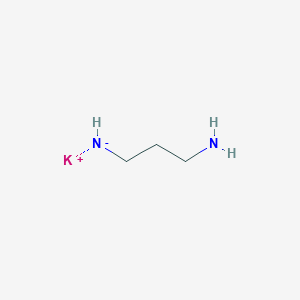
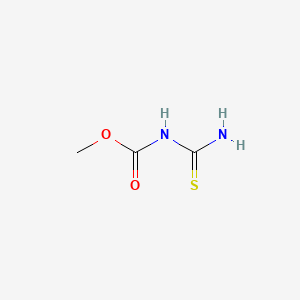
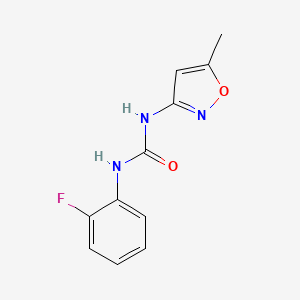
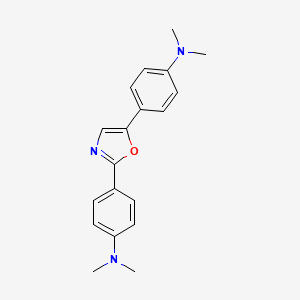
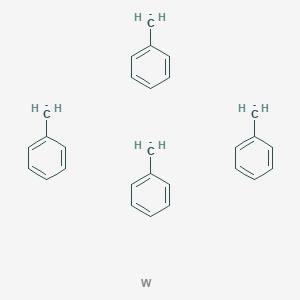
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)
![2-Methyl-2-[(propoxymethyl)peroxy]propane](/img/structure/B14637070.png)

